2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Attachment of the acetamide group: This can be done through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Products may include quinones or N-oxides.
Reduction: Reduced forms of the acetamide or demethylated products.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as neurotransmitter receptors in the brain.
Enzymes: It may inhibit or activate enzymes involved in key metabolic pathways.
Ion Channels: The compound could affect the function of ion channels, altering cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: shares structural similarities with other compounds that have a pyrrolidine or pyridine moiety, such as:
Uniqueness
- Functional Groups : The presence of both methoxy groups on the phenyl ring and the pyridine moiety makes it unique in its class.
- Biological Activity : Its specific interactions with molecular targets may differ from those of similar compounds, leading to distinct biological effects.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-6-14(11-17(16)25-2)12-19(23)21-15-8-10-22(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDQWPRYGWLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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